molecular formula C22H24BrNO3 B4359468 N~2~-(1-ADAMANTYL)-5-[(4-BROMOPHENOXY)METHYL]-2-FURAMIDE

N~2~-(1-ADAMANTYL)-5-[(4-BROMOPHENOXY)METHYL]-2-FURAMIDE

Cat. No.: B4359468
M. Wt: 430.3 g/mol
InChI Key: BULWIKVKMGBWCV-UHFFFAOYSA-N
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Description

N~2~-(1-ADAMANTYL)-5-[(4-BROMOPHENOXY)METHYL]-2-FURAMIDE is a synthetic organic compound that features an adamantyl group, a bromophenoxy moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-ADAMANTYL)-5-[(4-BROMOPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and bromophenoxy intermediates. The key steps include:

    Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with suitable halogenating agents.

    Bromophenoxy Intermediate: The bromophenoxy moiety is synthesized by reacting 4-bromophenol with appropriate alkylating agents.

    Coupling Reaction: The final step involves coupling the adamantyl and bromophenoxy intermediates with a furan ring under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of N2-(1-ADAMANTYL)-5-[(4-BROMOPHENOXY)METHYL]-2-FURAMIDE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N~2~-(1-ADAMANTYL)-5-[(4-BROMOPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenoxy moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~2~-(1-ADAMANTYL)-5-[(4-BROMOPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its adamantyl group imparts rigidity and stability, making it useful in the design of advanced materials and polymers.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N2-(1-ADAMANTYL)-5-[(4-BROMOPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance binding affinity through hydrophobic interactions, while the bromophenoxy moiety can participate in various chemical interactions. The furan ring may also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)

Uniqueness

N~2~-(1-ADAMANTYL)-5-[(4-BROMOPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of an adamantyl group, a bromophenoxy moiety, and a furan ring. This structural arrangement imparts distinct chemical and physical properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(1-adamantyl)-5-[(4-bromophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO3/c23-17-1-3-18(4-2-17)26-13-19-5-6-20(27-19)21(25)24-22-10-14-7-15(11-22)9-16(8-14)12-22/h1-6,14-16H,7-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULWIKVKMGBWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(O4)COC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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